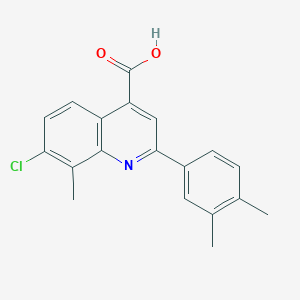

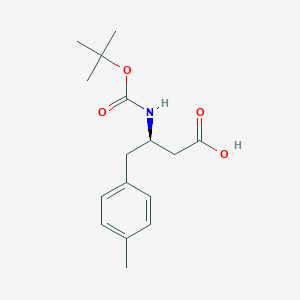

7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Descripción general

Descripción

The compound "7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been studied extensively for their potential as pharmaceutical agents. The specific structure of this compound suggests that it may have unique chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various starting materials. In the case of 2-substituted quinoline carboxylic acids, a study has shown that they can be synthesized by reacting acyl- or aroylpyruvic acids with amines. A plausible mechanism for the formation of these compounds was proposed based on ab initio quantum-chemical calculations . Although the exact synthesis of 7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining benzene and pyridine rings. Substituents on the quinoline core, such as chloro, methyl, and carboxylic acid groups, can significantly influence the chemical behavior and biological activity of these molecules. The presence of a 3,4-dimethylphenyl group in the compound suggests additional steric and electronic effects that could further modify its properties and reactivity.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and reaction conditions. The antibacterial activity of certain quinoline carboxylic acids has been attributed to their ability to interact with bacterial enzymes or DNA . The specific reactions and interactions of 7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid would depend on its precise chemical structure and the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of a chloro group can increase the compound's lipophilicity, potentially affecting its solubility and absorption characteristics. The presence of a carboxylic acid group is likely to contribute to the compound's acidity and could play a role in its solubility in aqueous solutions. The methyl groups may also affect the boiling and melting points of the compound. While the exact properties of 7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid are not provided, related compounds have been used in spectrophotometric determinations, indicating their potential utility in analytical chemistry .

Aplicaciones Científicas De Investigación

-

Synthesis of Coumarin Heterocycles :

- Application: While the specific compound isn’t mentioned, coumarin heterocycles, which are similar in structure, are synthesized for various purposes .

- Method: The synthesis methods vary and can include classical and non-classical conditions, often under green conditions such as using green solvent, catalyst, and other procedures .

- Results: The outcomes of these syntheses are not specified in the source .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-10-4-5-13(8-11(10)2)17-9-15(19(22)23)14-6-7-16(20)12(3)18(14)21-17/h4-9H,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJXCQMMSKMAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901162086 | |

| Record name | 7-Chloro-2-(3,4-dimethylphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid | |

CAS RN |

862661-16-3 | |

| Record name | 7-Chloro-2-(3,4-dimethylphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862661-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(3,4-dimethylphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)